1-[(Quinoline-2-carbonyl)amino]cyclohexane-1-carboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
652172-08-2 |
|---|---|
Molecular Formula |
C17H18N2O3 |
Molecular Weight |
298.34 g/mol |
IUPAC Name |
1-(quinoline-2-carbonylamino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C17H18N2O3/c20-15(19-17(16(21)22)10-4-1-5-11-17)14-9-8-12-6-2-3-7-13(12)18-14/h2-3,6-9H,1,4-5,10-11H2,(H,19,20)(H,21,22) |
InChI Key |
AXHYALFCSJRURP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)NC(=O)C2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(Quinoline-2-carboxamido)cyclohexanecarboxylic acid involves several steps, typically starting with the formation of the quinoline ring. Common synthetic routes include the Gould-Jacob, Friedländer, and Skraup syntheses, which are well-established methods for constructing the quinoline scaffold . The cyclohexane ring is then introduced through various cyclization reactions. Industrial production methods often employ transition metal-catalyzed reactions, ionic liquid-mediated reactions, and green chemistry protocols to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
1-(Quinoline-2-carboxamido)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamido group to an amine.
Major products formed from these reactions include quinoline derivatives, amines, and substituted quinolines, which are valuable intermediates in pharmaceutical synthesis.
Scientific Research Applications
Scientific Research Applications
The applications of 1-[(Quinoline-2-carbonyl)amino]cyclohexane-1-carboxylic acid can be categorized into several key areas:
Medicinal Chemistry
Therapeutic Potential:
The compound exhibits various therapeutic effects, including:
- Anticancer Activity: It has shown promise in inhibiting the growth of cancer cells, particularly melanoma, with reported growth inhibition rates exceeding 55% in specific cell lines .
- Antimicrobial Properties: The compound's ability to disrupt microbial enzyme function positions it as a candidate for developing new antimicrobial agents.
- Anti-inflammatory Effects: Preliminary studies suggest potential anti-inflammatory properties, making it relevant for treating inflammatory diseases.
Synthesis and Chemical Reactions
Building Block for Complex Molecules:
this compound serves as a versatile building block in organic synthesis, facilitating the creation of complex organic molecules. Its unique structure allows for various chemical modifications that can lead to novel compounds with enhanced biological activities .
Interaction Studies
Molecular Target Binding:
Research has indicated that this compound can bind to specific molecular targets, including enzymes and receptors involved in disease mechanisms. For instance, the quinoline ring may intercalate with DNA, inhibiting topoisomerase enzymes, which are crucial for DNA replication and repair processes .
Case Study 1: Anticancer Activity Evaluation
In a study published by MDPI, derivatives of quinoxaline were tested against multiple cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition against melanoma cells. The structure–activity relationship (SAR) analysis revealed that modifications to the quinoline structure could enhance anticancer properties .
Case Study 2: Antimicrobial Efficacy
Research conducted on quinoline derivatives demonstrated their effectiveness against various bacterial strains. The study highlighted the potential of compounds like this compound as lead candidates for developing new antibiotics .
Mechanism of Action
The mechanism of action of 1-(Quinoline-2-carboxamido)cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline ring can intercalate with DNA, inhibiting topoisomerase enzymes and leading to anticancer effects. Additionally, the compound can bind to microbial enzymes, disrupting their function and exhibiting antimicrobial properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-[(Quinoline-2-carbonyl)amino]cyclohexane-1-carboxylic acid can be compared to the following analogues:
1-[(2-Fluorophenyl)amino]cyclohexanecarboxylic Acid
- Structure: Features a 2-fluorophenyl group instead of quinoline-2-carbonyl.
- However, the lack of an aromatic quinoline system reduces π-π stacking interactions.
- Applications : Fluorinated aromatic amines are common in drug design for metabolic stability .
4-{[(Naphthalen-2-yl)sulfonylamino]methyl}cyclohexanecarboxylic Acid
- Structure : Contains a sulfonamide-linked naphthalene group.
- Properties : The sulfonamide group enhances hydrogen-bonding capacity, while the naphthalene system provides bulkier aromatic interactions.
- Applications : Used in metal ion chelation and crystal engineering due to its hydrogen-bonding network .
1-(Pyridin-3-yl)cyclohexane-1-carboxylic Acid
- Structure: Substituted with a pyridine ring instead of quinoline.
- Properties: Pyridine’s lone electron pair enables coordination with metal ions, but the smaller heterocycle reduces hydrophobic interactions compared to quinoline.
- Applications: Potential in catalysis or as a ligand in coordination chemistry .
1-{[(Tert-butoxy)carbonyl]amino}-4-(propan-2-yl)cyclohexane-1-carboxylic Acid
- Structure: Includes a tert-butoxycarbonyl (Boc)-protected amino group and an isopropyl substituent.
- Applications : Intermediate in peptide synthesis .
Data Tables
Table 1. Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Aromatic System | Potential Applications |
|---|---|---|---|---|---|
| This compound | C₁₇H₁₈N₂O₃ | 298.34 g/mol | Quinoline-2-carbonyl, carboxylic acid | Quinoline | Kinase inhibition, metal chelation |
| 1-[(2-Fluorophenyl)amino]cyclohexanecarboxylic acid | C₁₃H₁₅FNO₂ | 236.26 g/mol | 2-Fluorophenyl, carboxylic acid | Phenyl | Drug design, metabolic stability |
| 4-{[(Naphthalen-2-yl)sulfonylamino]methyl}cyclohexanecarboxylic acid | C₁₈H₂₁NO₄S | 355.43 g/mol | Sulfonamide, naphthalene | Naphthalene | Crystal engineering, metal chelation |
| 1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid | C₁₂H₁₅NO₂ | 205.25 g/mol | Pyridine, carboxylic acid | Pyridine | Coordination chemistry |
Biological Activity
1-[(Quinoline-2-carbonyl)amino]cyclohexane-1-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which combines a quinoline moiety with a cyclohexane ring and a carboxamido group, underpins its diverse biological activities. This article explores the biological activity of this compound, focusing on its therapeutic effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H18N2O3
- Molecular Weight : 298.34 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit the growth of mycobacterial species, indicating potential use in treating tuberculosis and other infections .
- Anti-inflammatory Effects : Quinoline derivatives are known for their anti-inflammatory properties, which may extend to this compound .
- Antiviral Properties : Some derivatives have demonstrated activity against viral pathogens, suggesting that this compound may also possess antiviral capabilities .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Inhibition of Photosynthetic Electron Transport (PET) : Similar quinoline derivatives have been shown to inhibit PET in chloroplasts, which may relate to their antimicrobial properties .
- Binding Affinity : The compound's structure allows it to bind effectively to enzymes or receptors involved in disease processes, enhancing its therapeutic potential.
Antimicrobial Activity
A study investigated a series of substituted quinoline derivatives, including compounds structurally related to this compound. Notably:
- N-cycloheptylquinoline-2-carboxamide showed higher activity against Mycobacterium tuberculosis than standard treatments like isoniazid .
Anti-inflammatory Research
Research has highlighted the anti-inflammatory properties of quinoline derivatives:
- Compounds derived from quinoline-4-carboxylic acid exhibited significant inhibition of inflammatory pathways in preclinical models, suggesting similar potential for the target compound .
Prodrug Development
The development of prodrugs based on this compound has been explored to enhance bioavailability:
- Prodrugs incorporating amino acid moieties demonstrated improved transport across intestinal barriers, significantly increasing the bioavailability of the active drug .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Aminocyclohexanecarboxylic acid | C10H17NO2 | Simple structure; lacks quinoline moiety |
| (1S,2R)-2-(3,4-dihydro-2H-quinoline-1-carbonyl)cyclohexane-1-carboxylate | C17H20NO | Contains similar carbonyl structure but different functional groups |
| 2-(quinoline-2-carbonylamino)propanoic acid | C12H12N2O3 | Shorter carbon chain; different biological activity profile |
This table illustrates how the unique combination of structural elements in this compound contributes to its distinct biological activities.
Q & A
Basic: What are the standard synthetic routes for 1-[(Quinoline-2-carbonyl)amino]cyclohexane-1-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves coupling quinoline-2-carboxylic acid derivatives with a cyclohexane-1-carboxylic acid scaffold bearing a reactive amino group. A common approach includes:
- Step 1 : Activation of quinoline-2-carboxylic acid using coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in dry dimethylformamide (DMF) .
- Step 2 : Reaction with 1-aminocyclohexane-1-carboxylic acid under inert conditions (e.g., nitrogen atmosphere) at 0–25°C for 12–24 hours.
- Optimization : Yield improvements (up to 70–85%) are achieved by controlling stoichiometry (1:1.2 molar ratio of amine to activated acid) and using bases like diisopropylethylamine (DIPEA) to neutralize byproducts .
Basic: What spectroscopic and crystallographic methods are used to confirm the structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra identify key groups:
- Quinoline aromatic protons (δ 8.1–9.0 ppm, multiplet) and cyclohexane protons (δ 1.2–2.5 ppm, multiplet) .
- Carboxylic acid carbonyl carbon (δ ~175 ppm) and quinoline carbonyl carbon (δ ~165 ppm) .
- X-ray Crystallography : Resolves spatial conformation, e.g., dihedral angles between the quinoline and cyclohexane rings. For analogous quinoline derivatives, C–C bond lengths of 1.48–1.52 Å and torsional angles of 15–25° are reported .
Basic: What biological activities are associated with quinoline-containing cyclohexane derivatives?
Methodological Answer:
- Antitubercular Activity : Quinoline-2-carbonyl derivatives substituted with bulky groups (e.g., adamantyl) show MIC values of 0.5–2.0 µg/mL against Mycobacterium tuberculosis due to membrane disruption .
- Enzyme Inhibition : The carboxylic acid group may chelate metal ions in bacterial enzymes (e.g., DNA gyrase), while the quinoline moiety intercalates DNA .
Advanced: How do structural modifications (e.g., substituents on quinoline or cyclohexane) impact bioactivity?
Methodological Answer:
- Quinoline Modifications :
- Cyclohexane Modifications :
Table 1 : Impact of Substituents on Antitubercular Activity
| Substituent | MIC (µg/mL) | Solubility (mg/mL) |
|---|---|---|
| Quinoline-2-carbonyl (base) | 2.0 | 0.8 |
| 4-Fluoro-quinoline | 0.5 | 0.3 |
| Adamantyl-quinoline | 0.7 | 0.2 |
Advanced: How can conformational analysis guide the design of derivatives with improved pharmacokinetics?
Methodological Answer:
- Computational Modeling : Density Functional Theory (DFT) calculations predict low-energy conformers. For cyclohexane derivatives, chair conformations with equatorial carboxylic acid groups are energetically favorable (ΔG ≈ 2–4 kcal/mol lower than boat forms) .
- X-ray Data : Intermolecular hydrogen bonds between the carboxylic acid and quinoline nitrogen stabilize crystal packing, suggesting strategies to enhance crystallinity for formulation .
Advanced: How to resolve contradictions between solubility data and in vivo efficacy?
Methodological Answer:
- Problem : High hydrophobicity (logP >3) may limit aqueous solubility despite potent in vitro activity.
- Solutions :
- Prodrug Design : Esterification of the carboxylic acid (e.g., ethyl ester) increases solubility by 5–10× while maintaining activity after enzymatic hydrolysis .
- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles improves bioavailability. For example, PEG-PLGA nanoparticles increased plasma half-life from 2 to 8 hours in murine models .
Advanced: What orthogonal analytical methods validate purity in complex reaction mixtures?
Methodological Answer:
- HPLC-MS : Reverse-phase C18 columns (gradient: 5–95% acetonitrile/0.1% formic acid) resolve intermediates. Mass spec (ESI+) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 343.1 for the target compound) .
- Elemental Analysis : Acceptable C, H, N percentages within ±0.3% of theoretical values ensure purity >95% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
